
1,4-Bis(Boc)-2-piperazinemethanol
Overview
Description
1,4-Bis(Boc)-2-piperazinemethanol is a chemical compound with the molecular formula C15H28N2O5. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate di-tert-butyl piperazine-1,4-dicarboxylate.
Industrial Production Methods
Industrial production methods for di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(Boc)-2-piperazinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)piperazine-1,4-dicarboxylate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Synthesis of Bioactive Compounds
1,4-Bis(Boc)-2-piperazinemethanol serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, it has been used to create derivatives with enhanced affinity for dopamine transporters (DAT), which are critical in treating disorders such as depression and schizophrenia .
Drug Development
The compound has been utilized in the development of novel drugs aimed at modulating neurotransmitter systems. Research indicates that modifications to the piperazine ring can significantly improve metabolic stability and pharmacokinetic profiles of lead compounds . This adaptability makes it an essential component in drug discovery processes.
Therapeutic Potential
Studies have shown that derivatives of this compound exhibit promising therapeutic effects against various conditions. For example, some derivatives have been identified as potential atypical DAT inhibitors, which may offer alternatives to traditional psychostimulants like cocaine . The ability to modify this compound enhances its therapeutic index and reduces side effects.
Enzyme Inhibition Studies
The compound's derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, certain analogs have demonstrated inhibitory effects on protein tyrosine kinases (PTKs), which play a role in various cancers and autoimmune diseases . This inhibition can lead to potential therapeutic strategies for managing these conditions.
Molecular Probes
Due to its structural characteristics, this compound can be used as a molecular probe in biochemical assays. Its ability to selectively bind to certain receptors allows researchers to study receptor-ligand interactions and cellular signaling pathways more effectively.
Case Study 1: Atypical DAT Inhibitors
In a recent study, researchers synthesized a series of compounds based on this compound and evaluated their affinity for DAT. The results indicated that specific modifications led to compounds with significantly higher binding affinities compared to traditional DAT inhibitors. These findings suggest that such derivatives could be developed into new treatments for dopamine-related disorders .
Case Study 2: PTK Inhibition
Another investigation focused on the inhibition of PTKs using derivatives of this compound. The study revealed that certain compounds effectively inhibited Lck kinase activity, which is implicated in T cell activation and autoimmune diseases. This highlights the compound's potential as a therapeutic agent in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile ligand, binding to various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl piperazine-1,4-dicarboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate: Contains a methoxy group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
1,4-Bis(Boc)-2-piperazinemethanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Biological Activity
1,4-Bis(Boc)-2-piperazinemethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and research findings.
Chemical Structure and Synthesis
This compound features two tert-butoxycarbonyl (Boc) protective groups attached to a piperazine ring. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Piperazine : Piperazine is reacted with Boc anhydride under controlled conditions to protect the amine functionalities.
- Reduction : The resulting compound is then reduced to yield this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds with piperazine moieties have shown potential as enzyme inhibitors, particularly in metabolic pathways involving acetyl-CoA carboxylase (ACC) and other key enzymes in lipid metabolism .
- Receptor Antagonism : Similar compounds have been studied as histamine H3 receptor antagonists, indicating potential applications in treating neurological disorders .
Case Studies and Research Findings
Research has demonstrated various biological activities associated with derivatives of piperazine-based compounds:
- Antimicrobial Activity : A study indicated that similar compounds exhibited significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations . This suggests that this compound may possess similar antimicrobial properties.
- Metabolic Stability : Research on structurally related compounds revealed that modifications to the piperazine group can enhance metabolic stability in vivo, which is crucial for their therapeutic efficacy .
Comparative Analysis with Related Compounds
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of 1,4-Bis(Boc)-2-piperazinemethanol, and what are the critical reaction parameters?
The synthesis involves sequential Boc protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For analogous compounds, the Mannich reaction has been applied, where piperazine reacts with formaldehyde and phenolic components in a 1:2:2 molar ratio using dry benzene as a solvent to achieve moderate yields (~65%) . Critical parameters include:
- Anhydrous conditions (e.g., dry benzene) to prevent Boc group hydrolysis.
- Precise stoichiometry (1:2:2 for piperazine:phenol:formaldehyde) to avoid overprotection.
- Temperature control (room temperature or mild heating) to minimize side reactions.
NMR spectroscopy (¹H and ¹³C) is essential to confirm Boc group incorporation, with tert-butyl signals at δ ~1.4 ppm and carbonyl signals at ~155 ppm .
Q. Advanced: How can researchers optimize regioselective Boc protection of the piperazine ring to avoid incomplete protection or overprotection?
Regioselectivity requires precise pH and stoichiometric control. A two-step protection strategy is recommended:
Add 1.05 equivalents of Boc anhydride per amine group in dichloromethane at 0°C with DMAP as a catalyst to favor mono-protection.
Introduce a second equivalent at room temperature for di-protection.
Steric hindrance from the 2-piperazinemethanol substituent may necessitate prolonged reaction times (24–48 hours) or elevated temperatures (40–50°C). Monitoring via TLC or LC-MS ensures intermediate identification and prevents overprotection .
Q. Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : Detect tert-butyl (δ ~1.4 ppm) and carbonyl (δ ~155 ppm) groups.
- FT-IR : Absence of N-H stretches (~3300 cm⁻¹) confirms Boc protection; carbonyl stretches appear at ~1700 cm⁻¹.
- HRMS : Verify molecular ion ([M+H]⁺ or [M+Na]⁺).
- HPLC-UV (λ = 210–220 nm): Assess purity, especially for biological applications .
Q. Advanced: How should researchers reconcile discrepancies in reported antioxidant activities of piperazine derivatives?
Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS) or sample purity. Standardize protocols by:
- Using fixed radical concentrations (e.g., 100 µM DPPH).
- Validating purity via HPLC (>95%).
- Cross-referencing with structurally characterized analogs (e.g., 1,4-bis[(1-hydroxy-4-t-butylphenyl)methyl]piperazine, IC50 = 0.84 mM ).
Comparative studies with ascorbic acid as a reference antioxidant can contextualize results .
Q. Basic: What are the recommended storage conditions to prevent degradation of this compound?
- Store in airtight containers under inert gas (argon/nitrogen) at -20°C with desiccant (silica gel).
- For short-term use (≤6 months), refrigeration (2–8°C) is acceptable.
- Periodically check purity via TLC or HPLC to detect hydrolysis products (e.g., free piperazine) .
Q. Advanced: What computational approaches predict the reactivity of Boc-protected piperazines in nucleophilic substitutions?
- DFT calculations : Model electronic environments (e.g., Mulliken charges) to identify nucleophilic sites.
- Solvent continuum models (e.g., PCM) simulate reaction media.
- Transition state modeling (Nudged Elastic Band method) estimates activation barriers for Boc deprotection.
Validate predictions with kinetic studies (e.g., ¹H NMR monitoring of deprotection rates) .
Q. Basic: How do Boc groups influence the solubility and logP of this compound?
Boc groups increase hydrophobicity, leading to:
- logP : ~2.5–3.5 (determined via octanol/water partitioning).
- Solubility : High in polar aprotic solvents (DMSO/DMF, >50 mg/mL) but low in water (<1 mg/mL).
Preformulation studies should assess pH-dependent solubility, as Boc groups hydrolyze under acidic conditions .
Q. Advanced: What mechanistic insights exist for acid-catalyzed Boc deprotection in piperazine derivatives?
Deprotection follows pseudo-first-order kinetics , with rate constants dependent on acid strength (HCl vs. TFA) and temperature. Key findings:
Properties
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627687 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-05-0 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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